molecular formula C12H8FNO4 B7867056 4-(4-Fluoro-2-nitrophenoxy)phenol

4-(4-Fluoro-2-nitrophenoxy)phenol

Cat. No.: B7867056
M. Wt: 249.19 g/mol
InChI Key: BECPSZUZMMREGP-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-nitrophenoxy)phenol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 2-nitrophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the displacement of the fluorine atom by the phenoxide ion, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-nitrophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluoro-2-nitrophenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrophenol
  • 2-Fluoro-4-nitrophenol
  • 4-Nitrophenoxyphenol

Uniqueness

4-(4-Fluoro-2-nitrophenoxy)phenol is unique due to the presence of both a fluorine atom and a nitro group on the phenoxyphenol structure. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-fluoro-2-nitrophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECPSZUZMMREGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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